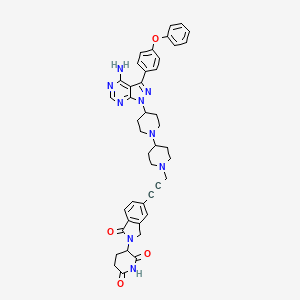
PROTAC BTK Degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BTK Degrader-1: is a novel compound designed to target and degrade Bruton’s tyrosine kinase (BTK), a key protein involved in B-cell receptor signaling. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant potential in treating B-cell malignancies and autoimmune diseases by effectively reducing BTK protein levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BTK Degrader-1 involves the conjugation of a ligand that binds to BTK with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the ligands and linker, followed by their conjugation under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: PROTAC BTK Degrader-1 primarily undergoes substitution reactions during its synthesis. The compound contains an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Common Reagents and Conditions:
Reagents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), Tween 80, deionized water, copper catalysts.
Conditions: Controlled temperature and pH to ensure optimal reaction efficiency and product stability.
Major Products: The major product formed from these reactions is the this compound compound itself, characterized by its ability to bind to BTK and recruit an E3 ubiquitin ligase for targeted protein degradation.
Applications De Recherche Scientifique
Chemistry: In chemistry, PROTAC BTK Degrader-1 is used as a model compound to study the design and synthesis of PROTACs. It provides insights into the optimization of ligand and linker structures for effective protein degradation .
Biology: In biological research, this compound is utilized to investigate the role of BTK in B-cell receptor signaling and its implications in B-cell malignancies and autoimmune diseases. It serves as a tool to study the effects of targeted protein degradation on cellular processes .
Medicine: In medicine, this compound has shown promise in treating B-cell malignancies, such as non-Hodgkin lymphoma and chronic lymphocytic leukemia, by effectively reducing BTK protein levels and inhibiting tumor growth. It is also being explored for its potential in treating autoimmune diseases by modulating B-cell activity .
Industry: In the pharmaceutical industry, this compound is being developed as a therapeutic agent for B-cell malignancies and autoimmune diseases. Its unique mechanism of action offers advantages over traditional small molecule inhibitors, including enhanced selectivity and reduced off-target effects .
Mécanisme D'action
PROTAC BTK Degrader-1 exerts its effects by inducing the degradation of BTK through the ubiquitin-proteasome system. The compound binds to BTK and recruits an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of BTK. This results in the reduction of BTK protein levels, thereby inhibiting B-cell receptor signaling and its downstream effects .
Comparaison Avec Des Composés Similaires
Ibrutinib: A small molecule inhibitor of BTK that binds covalently to the active site of the kinase.
Acalabrutinib: Another BTK inhibitor that binds to the active site of BTK.
Zanubrutinib: A third-generation BTK inhibitor with enhanced selectivity and potency compared to earlier inhibitors.
Uniqueness of PROTAC BTK Degrader-1: this compound is unique in its ability to induce the degradation of BTK rather than merely inhibiting its activity. This results in a more complete and sustained suppression of BTK function, offering potential advantages in overcoming drug resistance and reducing off-target effects .
Propriétés
Formule moléculaire |
C43H43N9O4 |
|---|---|
Poids moléculaire |
749.9 g/mol |
Nom IUPAC |
3-[6-[3-[4-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]piperidin-1-yl]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C43H43N9O4/c44-40-38-39(29-9-11-34(12-10-29)56-33-6-2-1-3-7-33)48-52(41(38)46-27-45-40)32-18-23-50(24-19-32)31-16-21-49(22-17-31)20-4-5-28-8-13-35-30(25-28)26-51(43(35)55)36-14-15-37(53)47-42(36)54/h1-3,6-13,25,27,31-32,36H,14-24,26H2,(H2,44,45,46)(H,47,53,54) |
Clé InChI |
VJBTZFUBOYQFGT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCN4CCC(CC4)N5CCC(CC5)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















